Apoatropine hydrochloride
CAS No.:
Cat. No.: VC0200577
Molecular Formula: C₁₇H₂₂ClNO₂
Molecular Weight: 307.82
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₇H₂₂ClNO₂ |
|---|---|
| Molecular Weight | 307.82 |
Introduction
Chemical Identity and Structure
Apoatropine hydrochloride (CAS No. 5978-81-4) is a salt form of apoatropine with the molecular formula C17H22ClNO2 and a molecular weight of 307.82 g/mol . The IUPAC name is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride . Structurally, it belongs to the tropane alkaloid family, which includes other important compounds such as atropine, hyoscyamine, and scopolamine. The tropane bicyclic structure with the nitrogen bridge is characteristic of these alkaloids and contributes to their biological activity .
Physical and Chemical Properties
Solubility Profile
Apoatropine hydrochloride demonstrates specific solubility characteristics that are important for its research applications:
Table 1: Solubility Characteristics of Apoatropine Hydrochloride
| Solvent System | Solubility |
|---|---|
| DMSO | ≥ 1.43 mg/mL (4.65 mM); Clear solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 1.43 mg/mL (4.65 mM); Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 1.43 mg/mL (4.65 mM); Clear solution |
The compound demonstrates good solubility in organic solvents, particularly DMSO, which is often utilized in preparing stock solutions for research purposes .
Stability Characteristics
Apoatropine hydrochloride has specific stability requirements that must be considered during handling and storage:
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Storage temperature: -20°C
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Light sensitivity: Requires protection from light
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Atmosphere: Should be stored under nitrogen
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Solution stability: Unstable in solutions, freshly prepared solutions are recommended
These stability characteristics highlight the need for careful handling in research settings to maintain the compound's integrity.
Pharmacological Properties
Receptor Binding Profile
Apoatropine hydrochloride functions primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine—a neurotransmitter involved in numerous physiological processes . This antagonism results in blocking the effects of acetylcholine on muscarinic receptors, thereby inhibiting the parasympathetic nervous system.
The compound shows affinity for multiple mAChR subtypes, including M1, M2, M3, M4, and M5, which are distributed throughout the central and peripheral nervous systems. This broad-spectrum activity contributes to its various pharmacological effects.
Mechanism of Action
The molecular mechanism of apoatropine hydrochloride involves its reversible binding to mAChRs. By blocking acetylcholine's effects on tissues innervated by postganglionic cholinergic nerves, it influences various physiological functions:
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Inhibition of muscarinic receptor signaling
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Blockade of cholinergic transmission
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Reduction in glandular secretions
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Potential influence on smooth muscle contractility
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Modulation of central nervous system acetylcholine activity
These effects make apoatropine hydrochloride valuable in research settings focused on cholinergic systems.
Analytical Detection and Quantification
Chromatographic Methods
Apoatropine hydrochloride can be detected and quantified using advanced chromatographic techniques. Ultra-High Performance Liquid Chromatography (UHPLC) has been successfully employed for the separation and quantification of this compound in various matrices.
In a validated UHPLC method developed for atropine and its impurities, apoatropine hydrochloride was identified with a retention time of approximately 25.9 minutes . The method utilized:
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Column: Waters Acquity UHPLC BEH C18 1.7 µm, 2.1 × 100 mm
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Mobile phase: Gradient elution of solvent A (0.1% H3PO4) and solvent B (0.1% H3PO4, 90% ACN, and 10% H2O)
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Analysis time: 8 minutes (significantly reduced from traditional HPLC methods that required 40 minutes)
This method demonstrated enhanced resolution along with the capability for simultaneous analysis of atropine and its related degradants, including apoatropine hydrochloride.
Mass Spectrometry Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a sensitive and specific approach for the detection and quantification of apoatropine hydrochloride in complex matrices. For optimal results, methods typically include:
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Ionization parameters optimization (e.g., ESI+ mode)
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Use of deuterated internal standards to minimize matrix effects
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Sample preparation via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to improve recovery rates
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Validation of linearity and limits of quantification according to ICH guidelines
Research Applications
Pharmacological Research
Apoatropine hydrochloride has several applications in pharmacological research:
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Anticholinergic studies: Used to investigate the role of muscarinic receptors in various physiological processes
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Organophosphate poisoning research: Investigated as a potential compound for understanding cholinergic system modulation in toxicology studies
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Neurological research: Employed in studies examining cholinergic signaling pathways in the nervous system
Analytical Chemistry Applications
In analytical chemistry, apoatropine hydrochloride serves important roles:
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Reference standard: Used as a reference substance for developing and validating chromatographic methods
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Impurity profiling: Important in quality control of atropine formulations, where it may appear as a degradation product or impurity
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Method development: Utilized in the development and validation of analytical methods for tropane alkaloids
Toxicology Applications
The compound has applications in toxicological studies:
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Mechanism studies: Used for investigating anticholinergic toxicity mechanisms
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Analytical toxicology: Serves as a reference compound in the detection and quantification of tropane alkaloids in forensic and clinical toxicology
Botanical Source and Natural Occurrence
Apoatropine hydrochloride is naturally derived from plants in the Solanaceae family, particularly Atropa belladonna (deadly nightshade) . This plant family is known for producing a variety of tropane alkaloids with anticholinergic properties.
In Atropa belladonna, the biosynthesis of tropane alkaloids involves complex enzymatic pathways. The plant accumulates these compounds primarily in its roots, leaves, and seeds, with the concentration varying depending on growth conditions, harvest time, and plant part.
Research by Marín-Sáez et al. (2018) identified apoatropine in extracts from Atropa belladonna seeds, confirming its presence as one of the tropane alkaloids in this plant material .
Comparison with Related Compounds
Structural Relationships
Apoatropine hydrochloride is structurally related to other important tropane alkaloids:
Table 2: Comparison of Apoatropine Hydrochloride with Related Compounds
| Compound | Relationship to Apoatropine HCl | Key Differences |
|---|---|---|
| Atropine | Parent compound | Contains a hydroxyl group not present in apoatropine |
| Scopolamine | Related tropane alkaloid | Contains an additional oxygen bridge in the tropane ring structure |
| Hyoscyamine | Related tropane alkaloid | The levorotatory isomer of atropine with different stereochemistry |
Pharmacological Comparisons
In terms of pharmacological activity, apoatropine hydrochloride differs from related compounds in several aspects:
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It generally exhibits lower potency as an anticholinergic compared to atropine
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It may have a different receptor subtype selectivity profile
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It is often considered as an impurity or degradation product in atropine preparations
Future Research Directions
Several promising areas for future research on apoatropine hydrochloride include:
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Receptor binding studies: More detailed investigations into the specific binding characteristics with different muscarinic receptor subtypes
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Structure-activity relationship studies: Exploration of structural modifications to enhance selectivity or potency
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Analytical method refinement: Development of more sensitive and specific methods for detection in complex matrices
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Stability studies: Further investigation into factors affecting stability and degradation pathways
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Metabolic studies: Investigation of metabolic pathways and metabolite formation
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